molecular formula C15H9BrI2N2O3S B13808635 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid

2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13808635
M. Wt: 631.0 g/mol
InChI Key: GPVGTJMVSXZWHR-UHFFFAOYSA-N
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Description

2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine, iodine, and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination and iodination of benzoic acid derivatives, followed by the introduction of the carbamothioylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to engage in halogen bonding, which can influence its binding affinity and specificity towards biological targets. The carbamothioylamino group may also play a role in modulating the compound’s activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dihydroxy-3,5-diiodobenzoyl)benzoic acid: This compound shares a similar core structure but differs in the functional groups attached to the benzoyl ring.

    2-Bromo-5-iodobenzoic acid: Another related compound with bromine and iodine atoms, but lacking the carbamothioylamino group.

Uniqueness

2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of bromine, iodine, and sulfur atoms within its structure

Properties

Molecular Formula

C15H9BrI2N2O3S

Molecular Weight

631.0 g/mol

IUPAC Name

2-[(2-bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9BrI2N2O3S/c16-12-9(5-7(17)6-10(12)18)13(21)20-15(24)19-11-4-2-1-3-8(11)14(22)23/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

GPVGTJMVSXZWHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC(=C2)I)I)Br

Origin of Product

United States

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